2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene

Synthetic Chemistry Cross-Coupling Heterocyclic Chemistry

Choose this di‑bromo scaffold for step‑economic synthesis of 2,3‑disubstituted tetrahydrobenzothiophene libraries. The ortho‑bromine pair enables ordered Suzuki, Stille, or Sonogashira couplings: C2 reacts first while steric hindrance at C3 demands optimized catalysts, offering a unique test‑bed for methodology development. Mono‑halogenated analogs cannot replicate this sequential diversification. Ideal for creating conformationally restricted enzyme inhibitors and antimicrobial probes. Secure the ≥98 % purity you need for reproducible results.

Molecular Formula C8H8Br2S
Molecular Weight 296.02 g/mol
CAS No. 1785762-03-9
Cat. No. B1429447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene
CAS1785762-03-9
Molecular FormulaC8H8Br2S
Molecular Weight296.02 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)Br)Br
InChIInChI=1S/C8H8Br2S/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H2
InChIKeyMWJOSMCXBMASGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene (CAS 1785762-03-9): A Key Building Block for Benzothiophene-Derived Scaffolds


2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene (CAS 1785762-03-9) is a heterocyclic building block belonging to the tetrahydrobenzothiophene class. The compound is characterized by the presence of two bromine atoms at the 2- and 3-positions of the thiophene ring fused to a saturated cyclohexane ring, a structural feature that imparts a distinct reactivity profile . Its primary application in scientific research lies in its use as a versatile intermediate for the construction of more complex benzothiophene-containing molecules through transition metal-catalyzed cross-coupling reactions.

Why 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene is Not Interchangeable with Other Tetrahydrobenzothiophene Derivatives


Generic substitution with mono-halogenated analogs or the parent 4,5,6,7-tetrahydro-1-benzothiophene fails due to the compound's unique ability to serve as a platform for sequential, site-selective cross-coupling reactions. The presence of two ortho-bromine atoms creates a distinct steric and electronic environment compared to mono-brominated isomers, such as 2-bromo- or 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene [1]. While the first coupling at the C2 position is generally favored, the second coupling at C3 is significantly more challenging due to steric hindrance, a phenomenon well-documented for the related 2,3-dibromothiophene scaffold [2]. This reactivity pattern is not replicable with mono-bromo derivatives, which offer only a single point of diversification. Furthermore, substitution with non-brominated or chlorinated analogs would necessitate a different, often less established, set of synthetic conditions and catalysts, thereby altering reaction outcomes and yields.

Quantitative Evidence for Selecting 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene (CAS 1785762-03-9)


Reactivity: Differential Site-Selectivity for Sequential Cross-Coupling

The key differentiator for this compound is its potential for sequential, site-selective functionalization via cross-coupling. In the closely related 2,3-dibromothiophene system, the C2 position is exclusively activated for the first coupling (e.g., Stille, Suzuki, or Sonogashira), after which the second coupling at the more sterically hindered C3 position can be achieved, albeit under more forcing or tailored conditions [1]. This site-selectivity is a critical differentiator from the mono-brominated comparator 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene, which can only undergo a single cross-coupling event, offering no comparable route to 2,3-disubstituted products. The use of potassium borates has been shown to improve yields in the more challenging second coupling for 2,3-dibromothiophene [1].

Synthetic Chemistry Cross-Coupling Heterocyclic Chemistry

Physical Properties: Increased Molecular Weight and Density vs. Mono-Brominated Analog

The presence of two heavy bromine atoms significantly alters the compound's physical properties compared to its mono-brominated analog, 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene. The target compound has a higher molecular weight and higher density . While boiling point data for the dibromo compound is available from a vendor source (329.3 °C at 760 mmHg ), and data for the mono-bromo analog is reported as 273.1±40.0 °C at 760 mmHg , these values should be considered with appropriate caution due to the nature of the sources.

Physical Chemistry Purification Logistics

Synthetic Utility: A Versatile Platform for Generating Molecular Complexity

The compound serves as a versatile synthetic platform. The literature on tetrahydrobenzothiophene derivatives confirms their importance as conformationally restricted enol-mimic inhibitors of type II dehydroquinase (DHQ2), with their synthesis frequently involving Suzuki coupling [1]. Furthermore, the broader class of tetrahydrobenzothiophenes has been explored for antimicrobial activity, with novel derivatives being designed and synthesized as MsbA inhibitors [2]. While not specific to the 2,3-dibromo derivative, this class-level evidence establishes the high value of this scaffold in medicinal chemistry research. The 2,3-dibromo substitution pattern provides a unique entry point for installing two distinct pharmacophores onto the biologically relevant tetrahydrobenzothiophene core, a capability not offered by non-halogenated or mono-halogenated starting materials.

Medicinal Chemistry Synthetic Methodology Drug Discovery

Purity and Availability: Commercial Specifications for Consistent Research Outcomes

For ensuring reproducible research outcomes, the commercially available grade of 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene is typically specified at a minimum purity of 95% . This is comparable to the common purity specification for the alternative building block, 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene, which is also often supplied at 95% purity . While this does not represent a differentiated advantage, it confirms that the dibromo compound can be sourced at a quality grade sufficient for standard synthetic applications, matching the benchmark set by its mono-bromo comparator.

Procurement Quality Control Reproducibility

Recommended Research Applications for 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene (CAS 1785762-03-9)


Medicinal Chemistry: Generation of 2,3-Disubstituted Benzothiophene Libraries for Biological Screening

This compound is ideally suited for the rapid synthesis of focused libraries of 2,3-disubstituted tetrahydrobenzothiophene derivatives. Researchers can exploit the differential reactivity of the two C-Br bonds for sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, or Sonogashira couplings) [1]. This enables the systematic introduction of diverse aryl, heteroaryl, or alkenyl groups at two distinct positions on the privileged tetrahydrobenzothiophene core, which is a known scaffold for developing enzyme inhibitors (e.g., type II dehydroquinase) and antimicrobial agents [2][3].

Synthetic Methodology Development: Exploring Site-Selective Cross-Coupling on Fused Thiophenes

The compound serves as an excellent model substrate for developing and optimizing new site-selective cross-coupling methodologies. Given the known challenges in achieving efficient double couplings on the 2,3-dibromothiophene framework due to steric hindrance at the C3 position, this derivative offers a robust test case for evaluating novel catalyst systems, ligands, or reaction conditions aimed at achieving high yields and selectivity in sequential functionalization [1].

Chemical Biology: Construction of Conformationally Restricted Probe Molecules

The tetrahydrobenzothiophene core provides a conformationally restricted scaffold, which is valuable for creating more rigid and selective biological probes [2]. By using 2,3-Dibromo-4,5,6,7-tetrahydro-1-benzothiophene as a starting point, researchers can attach a fluorescent tag or affinity handle at one position and a targeting moiety at the other, generating novel tools for studying protein-ligand interactions or cellular processes.

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